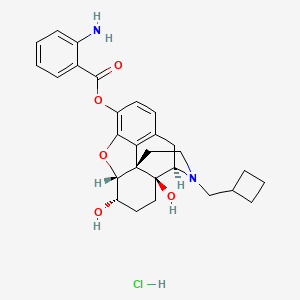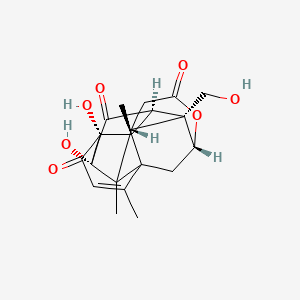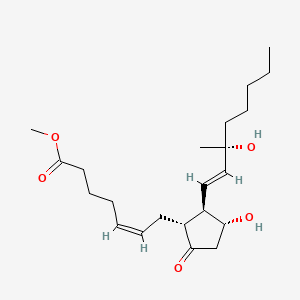
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and multiple chlorine substitutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of benzene derivatives, followed by the introduction of sulfonic acid groups through sulfonation reactions. The azo group is introduced via diazotization and coupling reactions. The final product is obtained after several purification steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process .
化学反応の分析
Types of Reactions
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium nitrite for diazotization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and sulfonic acid derivatives .
科学的研究の応用
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism by which 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes, altering their activities. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-5-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, potassium salt
Uniqueness
The unique combination of chlorine substitutions, azo group, and sulfonic acid groups in 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt gives it distinct chemical properties. These properties make it particularly useful in applications requiring high stability, solubility, and reactivity .
特性
CAS番号 |
83399-70-6 |
|---|---|
分子式 |
C25H18Cl3N5Na2O10S3 |
分子量 |
797.0 g/mol |
IUPAC名 |
disodium;4-[4-[[5-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C25H20Cl3N5O10S3.2Na/c1-13-24(25(35)33(32-13)19-10-17(27)21(11-16(19)26)46(41,42)43)31-30-18-9-14(7-8-20(18)45(38,39)40)29-23(34)12-22(28)44(36,37)15-5-3-2-4-6-15;;/h2-11,22,24H,12H2,1H3,(H,29,34)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChIキー |
RMDKWDZJPFQAKN-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CC(S(=O)(=O)C3=CC=CC=C3)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


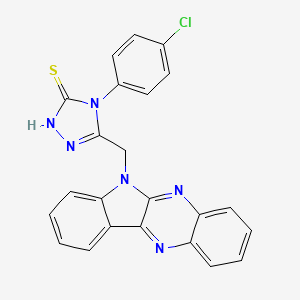
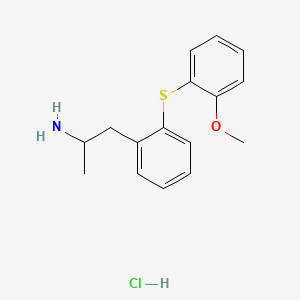
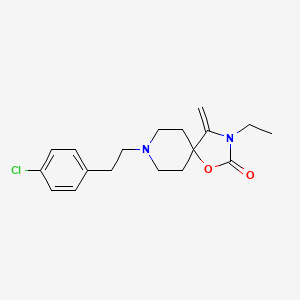
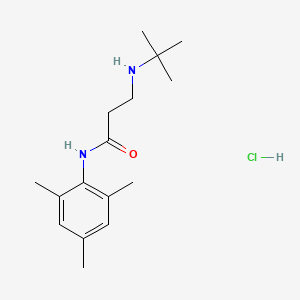
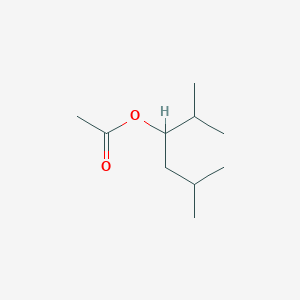
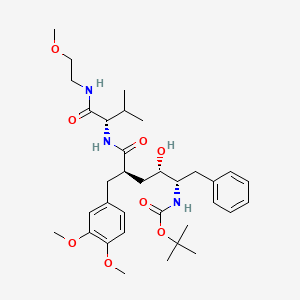
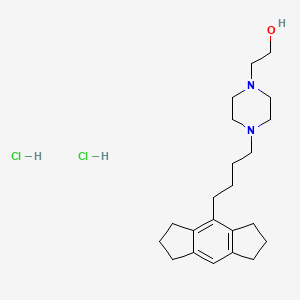
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
